molecular formula C17H16N4OS B5888383 1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea

1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B5888383
M. Wt: 324.4 g/mol
InChI Key: HUSNIQXJJLRWHH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiosemicarbazide: Contains a thiosemicarbazide group instead of a thiourea group.

Uniqueness

1-(3-Methoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)thiourea is unique due to the presence of both the methoxyphenyl and pyrazolyl groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-22-14-9-5-8-13(10-14)18-17(23)19-16-11-15(20-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H3,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSNIQXJJLRWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=NNC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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